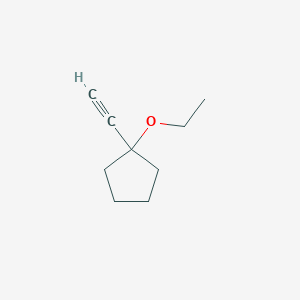
Cyclopentane, 1-ethoxy-1-ethynyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) is an organic compound characterized by the presence of an ethynyl group attached to a cyclopentyl ring, which is further connected to an ethyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride. For this specific compound, the synthesis would involve the reaction of cyclopentanol with ethynyl bromide in the presence of a strong base.
Industrial Production Methods: Industrial production of ethers like 1-ethynylcyclopentylethyl ether often involves catalytic processes. For example, the gas-phase catalytic reaction using strong acid ion exchange resins can be employed . This method is advantageous due to its efficiency and the ability to produce high yields of the desired ether.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ether linkage can be cleaved under acidic conditions to form alcohols and alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Strong acids like hydrobromic acid or hydroiodic acid are used for cleavage reactions.
Major Products:
Oxidation: Oxidized derivatives of the ethynyl group.
Reduction: Ethyl-substituted cyclopentyl ethers.
Substitution: Alcohols and alkyl halides.
Wissenschaftliche Forschungsanwendungen
Organic Chemistry
Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) serves as a solvent and intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Pharmaceutical Development
This compound is being investigated for its potential use in drug delivery systems due to its ether linkage, which can enhance the solubility and bioavailability of pharmaceutical compounds. Studies have shown that compounds with ether functionalities can improve the pharmacokinetic properties of drugs.
Industrial Applications
In the industrial sector, cyclopentane, 1-ethoxy-1-ethynyl-(9CI) is utilized as a solvent in processes such as:
- Polymerization: It acts as a medium for polymer synthesis.
- Fine Organic Synthesis: Employed in the production of specialty chemicals.
Case Study 1: Drug Delivery Systems
Research has demonstrated that cyclopentane derivatives can be effective in enhancing drug solubility. A study published in a peer-reviewed journal highlighted the use of cyclopentane, 1-ethoxy-1-ethynyl-(9CI) as a carrier for hydrophobic drugs, significantly improving their bioavailability.
Case Study 2: Polymerization Processes
In industrial applications, cyclopentane, 1-ethoxy-1-ethynyl-(9CI) has been successfully used as a solvent for polymerization reactions. A case study showed that using this compound resulted in higher yields and improved purity of the final polymer products.
Wirkmechanismus
The mechanism of action of 1-ethynylcyclopentylethyl ether involves its interaction with molecular targets through its ethynyl and ether functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the ether linkage can undergo cleavage under acidic conditions . These interactions can affect various molecular pathways, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
- Cyclopentyl methyl ether
- Ethyl cyclopentyl ether
- Cyclopentyl ethyl ether
Comparison: Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other ethers.
Eigenschaften
CAS-Nummer |
147298-23-5 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-ethoxy-1-ethynylcyclopentane |
InChI |
InChI=1S/C9H14O/c1-3-9(10-4-2)7-5-6-8-9/h1H,4-8H2,2H3 |
InChI-Schlüssel |
RVEFIHNAJMLGKK-UHFFFAOYSA-N |
SMILES |
CCOC1(CCCC1)C#C |
Kanonische SMILES |
CCOC1(CCCC1)C#C |
Synonyme |
Cyclopentane, 1-ethoxy-1-ethynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















